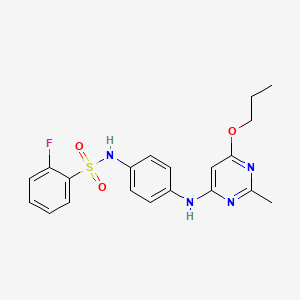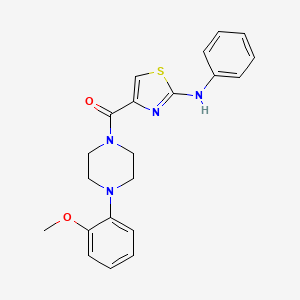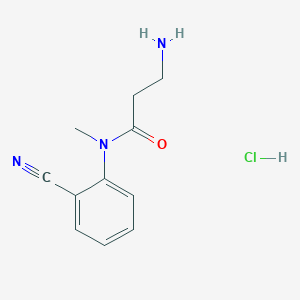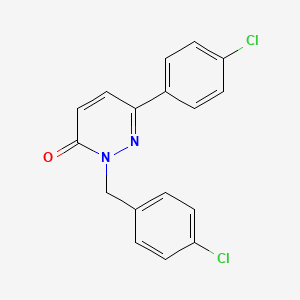
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the pyridazinone class of compounds and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of pyridazinone derivatives, closely related to the specified compound, is in the field of corrosion inhibition. These compounds have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments, such as in 1 M HCl solution. Through techniques like weight loss measurements, potentiodynamic polarization, and Electrochemical Impedance Spectroscopy, researchers have identified these derivatives as mixed inhibitors, impacting both cathodic hydrogen evolution and anodic metal dissolution processes. Notably, the adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, highlighting their efficiency in forming protective layers against corrosion. Quantum chemical calculations further support the correlation between the molecular structures of these derivatives and their experimental inhibition efficiencies, with some derivatives showing particularly high inhibition efficiency due to favorable electron acceptance abilities (Kalai et al., 2020).
Crystal Structure Analysis
The crystal structure analysis of pyridazinone derivatives reveals insights into their molecular arrangement and interactions. In one study, the crystal structure of a pyridazinone derivative showed the chlorophenyl and pyridazinone rings being almost perpendicular to each other, while the phenyl ring of the styryl group remained coplanar with the pyridazinone ring. This structural arrangement facilitates the formation of inversion dimers through N-H...O hydrogen bonds and also involves C-H...Cl hydrogen bonds within the crystal lattice. Such analyses contribute to a deeper understanding of the molecular characteristics and potential reactivity or binding capabilities of these compounds (Daoui et al., 2021).
Antimicrobial Activities
Research into the biological activities of pyridazinone derivatives has shown that some synthesized compounds exhibit antimicrobial properties. This includes a range of activities against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies help in identifying the molecular features crucial for antimicrobial efficacy, enabling the design of more potent derivatives for potential therapeutic applications. Such studies highlight the versatility of pyridazinone scaffolds in medicinal chemistry, where modifications to the core structure can lead to significant variations in biological activity (Sukuroglu et al., 2012).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGDEPKFMPNIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

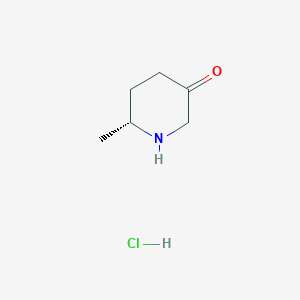
![2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2632725.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632726.png)
![2-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2632727.png)

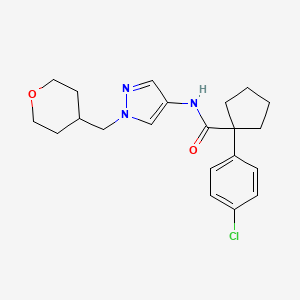
![5-[(2-methoxy-4-methylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2632734.png)
![N-Benzyl-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2632735.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2632737.png)
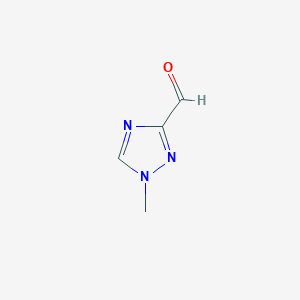
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylethenesulfonamide](/img/structure/B2632739.png)
